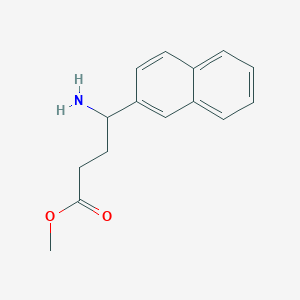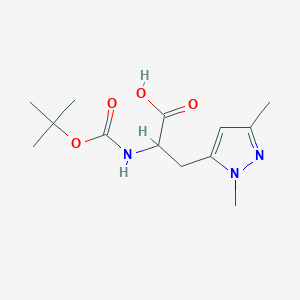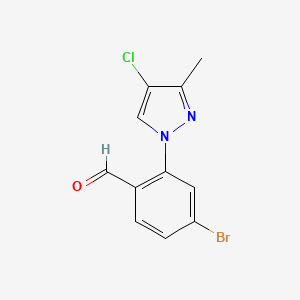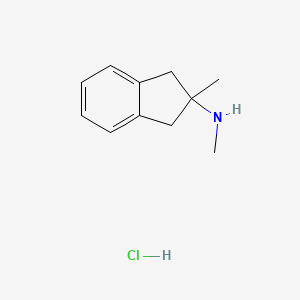
4-Amino-4-naphthalen-2-ylbutyric acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-naphthalen-2-ylbutyric acid methyl ester is a chemical compound with the molecular formula C15H17NO2. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes both an amino group and a naphthalene ring, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester typically involves the reaction of 4-naphthalen-2-ylbutyric acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4-naphthalen-2-ylbutyric acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-Amino-4-naphthalen-2-ylbutyric acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The naphthalene ring can participate in π-π interactions, influencing the binding affinity of the compound to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-4-phenylbutyric acid methyl ester: Similar structure but with a phenyl group instead of a naphthalene ring.
4-Amino-4-benzylbutyric acid methyl ester: Contains a benzyl group in place of the naphthalene ring.
Uniqueness
4-Amino-4-naphthalen-2-ylbutyric acid methyl ester is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with aromatic systems are required .
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
methyl 4-amino-4-naphthalen-2-ylbutanoate |
InChI |
InChI=1S/C15H17NO2/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3 |
Clave InChI |
HDPBCLBAHCJTSO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(C1=CC2=CC=CC=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)

![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)
![tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate](/img/structure/B13614674.png)


![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)







